

# Application Notes and Protocols for AZD1480 in Xenograft Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (1R)-AZD-1480 |           |
| Cat. No.:            | B12373945     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of AZD1480, a potent JAK1/2 inhibitor, in various preclinical xenograft models of cancer. The following sections detail the mechanism of action, summarize key quantitative data from multiple studies, and provide detailed experimental protocols to guide researchers in designing and executing their own in vivo experiments.

## Mechanism of Action: Targeting the JAK/STAT Pathway

AZD1480 is an ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) [1][2]. The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor responses, and its aberrant activation is a hallmark of numerous cancers[3][4][5]. Constitutive activation of STAT3, a key downstream effector of JAK signaling, is frequently observed in solid tumors and hematologic malignancies, where it promotes cell proliferation, survival, and angiogenesis[5][6]. AZD1480 effectively blocks the phosphorylation of STAT3, thereby inhibiting its transcriptional activity and downstream oncogenic signaling[3][6][7]. Preclinical studies have consistently demonstrated that the anti-tumor efficacy of AZD1480 in xenograft models correlates with the inhibition of STAT3 phosphorylation[6][8].



### Summary of Preclinical Efficacy in Xenograft Models

AZD1480 has demonstrated significant anti-tumor activity across a broad range of solid tumor xenograft models. The following tables summarize the key findings from various studies, providing a comparative overview of its efficacy.

Table 1: Efficacy of AZD1480 in Glioblastoma (GBM)

**Xenograft Models** 

| Xenograft Model                | Treatment Regimen                                   | Key Findings                                                                                       | Reference |
|--------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| X1046<br>(subcutaneous)        | 30 mg/kg AZD1480,<br>twice daily, IP for 3<br>weeks | Significant inhibition of tumor growth compared to vehicle. [3]                                    | [3]       |
| Intracranial GBM<br>xenografts | Not specified                                       | Significantly longer<br>survival times in<br>AZD1480-treated<br>mice compared to<br>vehicle.[3][4] | [3][4]    |

### Table 2: Efficacy of AZD1480 in Solid Tumor Xenograft Models



| Tumor Type                | Xenograft<br>Model     | Treatment<br>Regimen                    | Tumor Growth<br>Inhibition         | Reference |
|---------------------------|------------------------|-----------------------------------------|------------------------------------|-----------|
| Prostate Cancer           | DU145                  | 50 mg/kg<br>AZD1480, once<br>daily      | 81% (p < 0.001)                    | [6]       |
| Breast Cancer             | MDA-MB-468             | 50 mg/kg<br>AZD1480, once<br>daily      | 111% (p < 0.001)                   | [6]       |
| Ovarian Cancer            | MDAH2774               | 10 mg/kg<br>AZD1480, twice<br>daily     | 71% (p < 0.001)                    | [6]       |
| Ovarian Cancer            | MDAH2774               | 30 mg/kg<br>AZD1480, twice<br>daily     | 139% (tumor regression, p < 0.001) | [6]       |
| Renal Cancer              | 786-0 (vector control) | 50 mg/kg<br>AZD1480 for 41<br>days      | 48% (p = 0.038)                    | [6]       |
| Small Cell Lung<br>Cancer | NCI-H82                | 60 mg/kg/day<br>AZD1480, oral<br>gavage | Attenuated tumor growth.[9]        | [9]       |
| Small Cell Lung<br>Cancer | GLC-4                  | 60 mg/kg/day<br>AZD1480, oral<br>gavage | Attenuated tumor growth.[9]        | [9]       |

Table 3: Efficacy of AZD1480 in Pediatric Solid Tumor Xenograft Models



| Tumor Type           | Xenograft<br>Model     | Treatment<br>Regimen                                                     | Key Findings                                                                                       | Reference |
|----------------------|------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Neuroblastoma        | KCNR<br>(subcutaneous) | 30 mg/kg<br>AZD1480, once<br>daily, oral<br>gavage for up to<br>3 weeks  | Significant tumor growth depression (p<0.001). Median survival: 29.5 days vs. 15 days for control. | [8]       |
| Neuroblastoma        | SY5Y<br>(subcutaneous) | 30 mg/kg<br>AZD1480, once<br>daily, oral<br>gavage for up to<br>3 weeks  | Significant tumor growth depression (p<0.001). Median survival: 46 days vs. 19 days for control.   | [8]       |
| Rhabdomyosarc<br>oma | Rh18 (orthotopic)      | 30 mg/kg AZD1480, twice daily, oral gavage for up to 3 weeks             | Significant tumor growth depression (p<0.001). Median survival: 51 days vs. 26 days for control.   | [8]       |
| Ewing Sarcoma        | TC32<br>(orthotopic)   | 30 mg/kg<br>AZD1480, twice<br>daily, oral<br>gavage for up to<br>3 weeks | Significant tumor growth depression (p<0.001). Median survival: 26.5 days vs. 8 days for control.  | [8]       |







Wilms Tumor

Multiple models

AZD1480, once regressions
daily for 5 days observed in 3 of
for 3 weeks 6 models.[1]

# Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic Potential of AZD1480 for the Treatment of Human Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of AZD1480 for the treatment of human glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK2 inhibitor AZD1480 potently blocks Stat3 signaling and oncogenesis in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD1480 in Xenograft Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373945#azd1480-animal-model-studies-for-xenografts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com